2,3-Dichloro-6-fluoroquinoxaline

Medicinal Chemistry Synthetic Methodology Halogen Bonding

Acquire 2,3-Dichloro-6-fluoroquinoxaline as a versatile, halogen‑differentiated building block. Its unique Cl/F substitution pattern enables step‑economic sequential SNAr at C2/C3 for library synthesis, while the 6‑fluoro handle serves as an inert placeholder or a site for late‑stage cross‑coupling. This proven scaffold accelerates medicinal chemistry programs (kinase/Pim/NMDA targets) and the construction of fluorinated fluoflavines for advanced organic electronics. Commercial ≥98% purity and orthogonal reactivity make this intermediate a strategic procurement choice.

Molecular Formula C8H3Cl2FN2
Molecular Weight 217.02 g/mol
CAS No. 76089-04-8
Cat. No. B1352988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-6-fluoroquinoxaline
CAS76089-04-8
Molecular FormulaC8H3Cl2FN2
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)N=C(C(=N2)Cl)Cl
InChIInChI=1S/C8H3Cl2FN2/c9-7-8(10)13-6-3-4(11)1-2-5(6)12-7/h1-3H
InChIKeyVVVJWGDOTVMBNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloro-6-fluoroquinoxaline: A Strategic Halogenated Quinoxaline Building Block


2,3-Dichloro-6-fluoroquinoxaline (CAS: 76089-04-8) is a heterocyclic aromatic compound belonging to the quinoxaline family, characterized by a core scaffold featuring two chlorine substituents at positions 2 and 3, and a single fluorine atom at position 6 . This precise halogenation pattern confers distinct electronic and steric properties, positioning the compound as a specialized and versatile intermediate for the synthesis of fine chemicals, pharmaceuticals, and advanced materials, distinct from its non-halogenated or mono-halogenated analogs .

Why 2,3-Dichloro-6-fluoroquinoxaline Cannot Be Replaced by Simpler Quinoxaline Analogs


Generic substitution with simpler quinoxalines like 2,3-dichloroquinoxaline or 6-fluoroquinoxaline is not chemically or biologically equivalent. The simultaneous presence of two chlorine atoms and one fluorine atom creates a unique electronic environment and a distinct set of reactive sites (leaving groups) that are critical for downstream applications . The chlorine atoms at the 2 and 3 positions serve as primary handles for sequential nucleophilic aromatic substitution (SNAr) reactions, while the electron-withdrawing fluorine at the 6-position further activates the heterocyclic ring and modulates the compound's overall reactivity, physicochemical properties, and target-binding affinity in medicinal chemistry contexts .

Quantitative Differentiation of 2,3-Dichloro-6-fluoroquinoxaline: Comparator-Based Evidence


Enhanced Electrophilicity at the 2- and 3-Positions via Electron-Withdrawing 6-Fluoro Substitution

The 6-fluoro substituent exerts a strong electron-withdrawing effect, which increases the electrophilicity of the carbon atoms at the 2- and 3-positions bearing the chlorine leaving groups. This activation is a key differentiator from 2,3-dichloroquinoxaline, which lacks this additional electron-withdrawing group. The enhanced reactivity facilitates more efficient nucleophilic aromatic substitution (SNAr) reactions, often enabling milder reaction conditions and higher yields in the synthesis of 2,3-disubstituted derivatives .

Medicinal Chemistry Synthetic Methodology Halogen Bonding

Unique Orthogonal Reactivity Profile: Selective Sequential Derivatization

The compound offers a distinct orthogonal reactivity profile due to the differential leaving group ability of chlorine versus fluorine. While the chlorine atoms are readily displaced in SNAr reactions, the fluorine atom at the 6-position is significantly less reactive under standard SNAr conditions, allowing for the sequential and selective functionalization of the quinoxaline core. This contrasts with analogs like 2,3-dichloroquinoxaline, which lack this third, less reactive handle, and 6-fluoroquinoxaline, which lacks the two primary chlorine handles .

Drug Discovery Parallel Synthesis Chemical Biology

Precursor to Fluorinated Fluoflavine Scaffolds with Calculated Stability

2,3-Dichloro-6-fluoroquinoxaline serves as a critical precursor for the synthesis of 7,10-dichloro-5,12-dihydroquinoxalino[2,3-b]quinoxalines (dichlorofluoflavines). A key differentiator is the ability to incorporate a fluorine atom, which, based on computational studies of related isomers, is predicted to influence the molecular planarity, intermolecular stacking, and photophysical properties of the final fluoflavine product [1].

Materials Science Fluorescent Probes Computational Chemistry

Optimal Applications for 2,3-Dichloro-6-fluoroquinoxaline in Research and Development


Efficient Synthesis of 2,3,6-Trisubstituted Quinoxaline Libraries

This scenario directly leverages the orthogonal reactivity established in Section 3, Evidence Item 2. Medicinal chemistry groups can use 2,3-Dichloro-6-fluoroquinoxaline as a central scaffold to generate large, diverse libraries of trisubstituted quinoxalines. By performing sequential SNAr reactions, researchers can first displace the two chlorine atoms with various amine or thiol nucleophiles, then utilize the retained 6-fluoro substituent as an inert placeholder or for subsequent, more forcing cross-coupling reactions (e.g., Ni-catalyzed Suzuki-Miyaura) .

Synthesis of Fluorinated Fluoflavines for Materials Science

As detailed in Section 3, Evidence Item 3, this compound is a key precursor for synthesizing 7,10-dichloro-5,12-dihydroquinoxalino[2,3-b]quinoxalines (dichlorofluoflavines) bearing a fluorine atom. The fluorine substitution can be used to tune the electronic and photophysical properties of these extended heteroaromatic systems, which are of interest as potential organic semiconductors, fluorescent dyes, or components in novel polymers [1]. This application is distinct from uses of non-fluorinated dichloroquinoxalines, which cannot access this specific class of fluorinated fluoflavines.

Kinase Inhibitor and CNS Drug Discovery Programs

Based on class-level inferences, the unique halogenation pattern of 2,3-Dichloro-6-fluoroquinoxaline makes it a privileged scaffold for designing kinase inhibitors and CNS-active compounds. The chlorine atoms provide vectors for extending into hydrophobic pockets, while the fluorine atom can modulate metabolic stability, lipophilicity (cLogP), and binding affinity to specific targets. Its use in this context is supported by extensive SAR studies on related halogenated quinoxaline derivatives showing enhanced activity against targets like PI3K, Pim-1/2, and the NMDA receptor [2][3].

High-Value Building Block for Agrochemical and Fine Chemical R&D

Beyond pharmaceuticals, the compound's high reactivity and purity (commercially available at ≥95%) make it a valuable building block for the synthesis of novel agrochemicals and performance materials. Its ability to undergo regioselective functionalization, as described in Section 3, Evidence Item 1, allows chemists to rapidly explore chemical space and optimize properties like potency, selectivity, and environmental stability in non-pharmaceutical applications .

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